GR 83074

Description

Biologically active peptides are short fragments of proteins, typically consisting of 2 to 20 amino acid residues, that exert specific physiological effects. news-medical.net Unlike larger proteins, these peptides can be readily absorbed and may exhibit enhanced resistance to digestive enzymes. news-medical.netmdpi.com They are inherent in many natural sources, including dairy, eggs, meat, and various plants like cereal grains. news-medical.net In living organisms, they can act as hormones, neurotransmitters, and immune system modulators. nih.gov

The diverse pharmacological properties of these peptides have made them a significant focus in research and development. explorationpub.com Scientists are exploring their potential for creating novel therapeutics for a range of conditions. nih.gov Their high specificity for biological targets can lead to fewer side effects compared to traditional small-molecule drugs. nih.gov The production of bioactive peptides for research can be achieved through several methods, including chemical synthesis, microbial fermentation, and enzymatic hydrolysis from natural proteins. mdpi.comnih.gov This accessibility allows for extensive investigation into their structure-activity relationships and therapeutic potential. nih.gov

The mammalian tachykinin system is a crucial family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.gov These peptides are characterized by a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2), which is essential for their biological activity. guidetopharmacology.org Tachykinins are widely distributed throughout the central and peripheral nervous systems, where they function as neurotransmitters and neuromodulators. nih.gov

Their actions are mediated by three distinct G protein-coupled receptors (GPCRs), designated as Neurokinin-1 (NK-1), Neurokinin-2 (NK-2), and Neurokinin-3 (NK-3). nih.govwikipedia.org Each receptor subtype shows a preferential affinity for a specific tachykinin. guidetopharmacology.org

| Receptor Subtype | Preferred Endogenous Ligand |

| NK-1 | Substance P (SP) |

| NK-2 | Neurokinin A (NKA) |

| NK-3 | Neurokinin B (NKB) |

These receptors are involved in a wide array of fundamental biological processes. The NK-1 and NK-3 receptors are broadly expressed in the central nervous system, while the NK-2 receptor is predominantly found in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts. guidetopharmacology.org The activation of these receptors plays a significant role in inflammation, pain perception, smooth muscle contraction, and the regulation of behavioral and autonomic reflexes. nih.govguidetopharmacology.org For instance, tachykinins released from sensory nerves can cause neurogenic inflammation, and their activity in the spinal cord is linked to pain transmission. nih.gov

The development of neurokinin receptor antagonists was spurred by the understanding of the diverse physiological and pathological roles of tachykinins. nih.gov Initial efforts in developing NK-2 receptor antagonists focused on modifying the structure of the endogenous ligands, particularly Neurokinin A. mdpi.com

Early research led to the creation of peptide-based antagonists by making strategic amino acid substitutions in truncated sequences of NKA. mdpi.com A notable example from this first generation of antagonists is MEN 10,376, which was developed from the NKA(4-10) fragment and showed good selectivity and affinity for the NK-2 receptor. mdpi.com These initial peptide antagonists were crucial tools for characterizing the function of the NK-2 receptor. However, a primary challenge with these early compounds was their metabolic instability. mdpi.com Consequently, research efforts shifted towards creating more robust molecules. This led to the evolution from purely peptidic structures to pseudo-peptidic and eventually non-peptide antagonists to improve their drug-like properties. nih.govmdpi.com This structural evolution aimed to retain the high affinity and selectivity of the original peptides while enhancing their stability and bioavailability for potential therapeutic applications in conditions like asthma and anxiety disorders. nih.gov

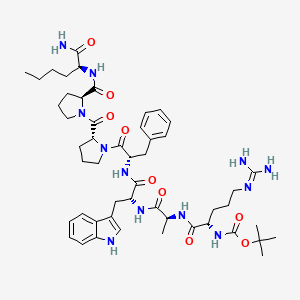

Within the field of neurokinin antagonism research, the heptapeptide (B1575542) Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 emerged as a compound of significant academic interest. Its development was a key step in the structural evolution of potent and selective NK-2 receptor antagonists.

The precursor to this compound, Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2, was identified as a selective but relatively weak NK-2 antagonist. Research demonstrated that the addition of a lipophilic tert-butyloxycarbonyl (Boc) group to the N-terminus of this heptapeptide dramatically increased its antagonistic activity at the NK-2 receptor. This structural modification provided crucial insight into the structure-activity relationships of NK-2 antagonists, highlighting the importance of the N-terminal region for receptor interaction and potency.

The following table details the antagonist activity (pKB values) of the parent heptapeptide and its Boc-protected derivative, illustrating the significant enhancement in NK-2 receptor affinity.

| Compound | NK-1 pKB | NK-2 pKB | NK-3 pKB |

| Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | 4.7 | 5.9 | < 4.6 |

| Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | - | 8.2 | - |

This research demonstrated that N-terminal modification was a viable strategy for converting a weak peptide antagonist into a highly potent one. The study of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 served as a foundational step that guided further optimization, ultimately leading to the development of even more potent and selective NK-2 receptor antagonists.

Structure

2D Structure

Properties

Molecular Formula |

C50H72N12O9 |

|---|---|

Molecular Weight |

985.2 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C50H72N12O9/c1-6-7-19-35(41(51)63)57-45(67)39-22-14-25-61(39)47(69)40-23-15-26-62(40)46(68)38(27-31-16-9-8-10-17-31)59-44(66)37(28-32-29-55-34-20-12-11-18-33(32)34)58-42(64)30(2)56-43(65)36(21-13-24-54-48(52)53)60-49(70)71-50(3,4)5/h8-12,16-18,20,29-30,35-40,55H,6-7,13-15,19,21-28H2,1-5H3,(H2,51,63)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,70)(H4,52,53,54)/t30-,35-,36-,37+,38-,39-,40+/m0/s1 |

InChI Key |

NSLFZQGACUYRBZ-QOWRJIHNSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interaction Mechanisms of Boc Arg Ala D Trp Phe D Pro Pro Nle Nh2

Assessment of Ligand Specificity and Selectivity Profile at Neurokinin NK-1, NK-2, and NK-3 Receptors

The defining characteristic of a useful pharmacological tool is its selectivity for a specific receptor target. For a neurokinin antagonist, the selectivity profile describes its relative affinity for NK-1, NK-2, and NK-3 receptors. The incorporation of multiple D-tryptophan (D-Trp) residues is a well-established strategy for converting tachykinin agonist sequences into antagonists, often with high selectivity for the NK-2 receptor. nih.gov

The specificity of a ligand is assessed using in vitro assays that compare its activity across the three receptor types. These assays typically involve tissues or cell lines that predominantly express a single neurokinin receptor type. For instance, the rabbit pulmonary artery is a classic model for NK-2 receptors, while other preparations are used for NK-1 and NK-3 receptor activity. nih.gov By measuring the antagonist's potency in these different systems, a selectivity ratio can be determined.

A highly selective NK-2 receptor antagonist, [Tyr5, D-Trp6,8,9, Arg10]NKA-(4-10), demonstrates this principle. Its antagonist potency (pA2 value) is significantly greater at the NK-2 receptor than at NK-1 or NK-3 receptors, indicating a high degree of selectivity. nih.gov Based on its structure, Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 is hypothesized to exhibit a similar preference for the NK-2 receptor.

| Compound | NK-1 Receptor (pA2) | NK-2 Receptor (pA2) | NK-3 Receptor (pA2) | Reference |

|---|---|---|---|---|

| [Tyr5, D-Trp6,8,9, Arg10]NKA-(4-10) | 5.2 | 7.9 | 4.9 | nih.gov |

Detailed Molecular Mechanisms Underlying NK-2 Receptor Antagonism

Peptide antagonists like Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 typically function as competitive antagonists. This mechanism involves the antagonist binding to the same site on the NK-2 receptor as the endogenous agonist, Neurokinin A, but failing to induce the necessary conformational change for receptor activation. nih.gov By occupying the binding site, the antagonist prevents the agonist from binding and initiating the downstream signaling cascade.

Upon agonist binding, neurokinin receptors, which are G protein-coupled receptors (GPCRs), activate Gq/11 proteins. This leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.org These messengers mediate the ultimate cellular response, such as the mobilization of intracellular calcium, which causes smooth muscle contraction. A competitive antagonist blocks this entire sequence by preventing the initial agonist-receptor interaction.

The competitive nature of the antagonism can be demonstrated in functional assays. The addition of increasing concentrations of the antagonist causes a parallel, rightward shift in the concentration-response curve of an agonist like NKA, with no reduction in the maximum achievable response. This indicates that the blockade can be overcome by a sufficiently high concentration of the agonist, a hallmark of competitive antagonism. nih.gov

Radioligand Binding Assays and Receptor Affinity Determinations (e.g., pKB values)

Radioligand binding assays are fundamental for quantifying the affinity of a ligand for its receptor. These assays use a radiolabeled form of a known ligand (e.g., [125I]-NKA for the NK-2 receptor) to directly measure binding to a preparation of cells or membranes expressing the receptor.

To determine the affinity of an unlabeled antagonist like Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2, competition binding assays are performed. In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled antagonist. The antagonist competes with the radioligand for binding to the receptor, and the concentration of the antagonist that inhibits 50% of the specific radioligand binding is determined (the IC50 value). This value can then be converted to an affinity constant (Ki) or its logarithmic form (pKi). For competitive antagonists, the pKi is equivalent to the pKB value, which represents the negative logarithm of the antagonist's dissociation constant. Higher pKB values indicate greater binding affinity.

For example, the potent and selective peptide NK-2 antagonist MEN 11420 (Nepadutant) was shown to bind with high affinity to the human NK-2 receptor, yielding pKB values in the range of 8.1 to 10.2 in various smooth muscle preparations. nih.gov

| Compound | Receptor Target | Affinity Value (pKB / pKi) | Reference |

|---|---|---|---|

| MEN 11420 (Nepadutant) | Human NK-2 | 8.1 - 10.2 | nih.gov |

| Spantide II | Guinea-pig NK-1 | 7.08 | nih.gov |

Functional Antagonism Studies in In Vitro and Ex Vivo Biological Systems (e.g., Inhibition of Neurokinin A-Induced Bronchoconstriction in Guinea-Pig Models)

While binding assays confirm affinity, functional studies are essential to demonstrate that the ligand acts as an antagonist. These experiments are conducted in isolated tissues (ex vivo) or cell cultures (in vitro) where a physiological response to a neurokinin agonist can be measured.

A classic and highly relevant system for studying NK-2 receptor antagonism is the guinea-pig isolated trachea or bronchus. nih.govnih.gov These tissues contain NK-2 receptors on their smooth muscle cells, and the application of the NK-2 agonist, Neurokinin A, causes a measurable contraction (bronchoconstriction). nih.gov To test an antagonist, the tissue is pre-incubated with the compound before constructing a cumulative concentration-response curve to NKA. The potency of the antagonist is quantified by its ability to shift this curve to the right.

The results are often analyzed using a Schild plot, where the log of (agonist concentration ratio - 1) is plotted against the negative log of the antagonist concentration. For a competitive antagonist, this plot should yield a straight line with a slope not significantly different from unity. The x-intercept of this line provides the pA2 value, which is a measure of the antagonist's potency in that functional system. nih.gov A higher pA2 value signifies a more potent antagonist. This methodology has been used extensively to characterize NK-1 and NK-2 antagonists in models of hyperpnea-induced bronchoconstriction in guinea pigs. nih.govatsjournals.org

Structure Activity Relationship Sar Investigations of Boc Arg Ala D Trp Phe D Pro Pro Nle Nh2 and Its Analogues

Elucidation of Key Amino Acid Residues for NK-2 Receptor Binding and Antagonistic Activity

The antagonistic potency of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 at the NK-2 receptor is a composite of the contributions from its constituent amino acid residues. Each residue, and its specific position within the sequence, plays a distinct role in receptor recognition, binding affinity, and the conformational stability of the peptide.

The incorporation of D-amino acids, particularly D-Tryptophan (D-Trp), is a cornerstone in the design of potent neurokinin antagonists. The classical approach of introducing multiple D-Trp residues has been successfully applied to develop selective NK-2 antagonists. nih.gov For instance, the presence of three D-Trp residues in the NK-2 selective antagonist MEN 10207 (Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2) is crucial for both its high affinity and selectivity. nih.gov The substitution of D-Trp with its L-isomer or other amino acids often leads to a significant reduction in antagonistic activity, highlighting the strict stereochemical requirements at this position for optimal interaction with the NK-2 receptor. nih.gov The aromatic side chain of tryptophan is capable of forming hydrogen bonds with the membrane bilayer components, which may contribute to its importance. mdpi.com

Similarly, the presence of D-Proline (D-Pro) in the sequence contributes to a conformationally constrained structure. This rigidity is thought to be favorable for binding to the receptor by reducing the entropic penalty upon binding and pre-organizing the pharmacophoric elements into a bioactive conformation. The proline-rich nature of certain antimicrobial peptides, for example, is known to be critical for their biological activity. mdpi.com

| Residue | Contribution to Activity | Source |

| D-Tryptophan | Crucial for affinity and selectivity at the NK-2 receptor. Multiple D-Trp residues enhance potency. | nih.govnih.gov |

| D-Proline | Induces conformational rigidity, which is favorable for receptor binding. | mdpi.com |

The Phenylalanine (Phe) residue at position 7 of the core pharmacophore sequence of melanocortin agonists, a related class of peptide ligands, is critical for potency. nih.gov In the context of neurokinin antagonists, the aromatic side chain of Phe is believed to engage in crucial hydrophobic and π-π stacking interactions within the binding pocket of the NK-2 receptor. ebi.ac.uk The size and planarity of this aromatic side chain are critically important for biological activity. ebi.ac.uk

| Residue | Contribution to Activity | Source |

| Phenylalanine (Phe) | Aromatic side chain engages in hydrophobic and π-π interactions with the receptor. | nih.govebi.ac.uk |

| Norleucine (Nle) | Improves metabolic stability by replacing oxidizable Met and contributes to C-terminal hydrophobicity. | ebi.ac.uk |

The N-terminal region of tachykinin peptides is a key determinant of receptor specificity. nih.gov The Arginine (Arg) residue, with its positively charged guanidinium (B1211019) group, is often involved in electrostatic interactions with negatively charged residues on the receptor. However, studies on related pentapeptides have shown that the positive charge of Arg is not always essential for efficient interaction with melanocortin receptors, suggesting that other interactions may also play a significant role. nih.gov In some cases, replacing Arg with a less basic surrogate can retain agonist activity. nih.gov

| Residue | Contribution to Activity | Source |

| Arginine (Arg) | Positively charged side chain can form electrostatic interactions with the receptor. | nih.gov |

| Alanine (B10760859) (Ala) | Contributes to the overall conformation of the N-terminal region. | researchgate.net |

Impact of N-Terminal Protecting Groups and Substituents on Potency, Selectivity, and Metabolic Stability

The N-terminal Boc (tert-butyloxycarbonyl) protecting group plays a significant role in the pharmacological profile of peptide antagonists. This bulky, lipophilic group can influence the peptide's conformation, membrane permeability, and susceptibility to enzymatic degradation. The choice of the N-terminal protecting group is a critical aspect of antagonist design, as it can modulate potency and selectivity. nih.gov For instance, in the development of NK-1 receptor antagonists, functionalizing the piperidine (B6355638) nitrogen was a key strategy to reduce its basic nature and improve oral bioavailability. wikipedia.org The use of polar protecting groups can also be a strategy to improve the solubility of synthetic peptide intermediates. frontiersin.org

Systematic Alanine Scanning and Other Amino Acid Substitutions to Map Active Sites

Alanine scanning is a widely used technique in SAR studies to systematically evaluate the contribution of each amino acid residue to the biological activity of a peptide. researchgate.net By replacing each residue one by one with alanine, researchers can identify "hot spots" that are critical for receptor binding and activation. For example, an alanine scan of neurokinin A revealed that residues in the C-terminal region (D4 and residues 6-10) were critical for activity, whereas the N-terminal residues were more tolerant to substitution. nih.gov This method has been instrumental in mapping the binding sites of various ligands and has been applied to tachykinin receptors to understand ligand-receptor interactions at a molecular level. nih.gov

Rational Design Principles Derived from SAR for Enhanced Neurokinin Antagonist Activity

The culmination of SAR studies on Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 and its analogues has led to the formulation of key rational design principles for developing more potent and selective neurokinin antagonists. These principles include:

Incorporation of D-amino acids: The strategic placement of D-isomers, particularly D-Trp, is essential for high antagonistic potency and selectivity. nih.govnih.gov

Conformational constraint: Introducing cyclic structures or residues like D-Proline that restrict conformational flexibility can pre-organize the ligand into a bioactive conformation, enhancing binding affinity.

N- and C-terminal modifications: The use of appropriate N-terminal protecting groups and C-terminal modifications, such as replacing Met with Nle, can significantly improve metabolic stability and pharmacokinetic properties.

Systematic optimization of key residues: Fine-tuning the side chains of residues identified as critical through techniques like alanine scanning can lead to optimized interactions with the receptor.

By applying these principles, medicinal chemists can rationally design novel neurokinin antagonists with improved therapeutic potential.

Conformational Analysis and Structural Determinants of Boc Arg Ala D Trp Phe D Pro Pro Nle Nh2

Spectroscopic Methodologies for Peptide Conformational Characterization (e.g., NMR Spectroscopy, Circular Dichroism (CD), Fourier-Transform Infrared (FTIR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the solution-state conformation of peptides. nih.gov Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, allow for the complete assignment of proton resonances and the measurement of through-space distances between protons (Nuclear Overhauser Effects or NOEs). nih.gov These NOE-derived distance constraints are crucial for calculating a family of structures consistent with the experimental data. For tachykinin antagonists, NMR studies have been instrumental in identifying specific turn structures and the spatial orientation of key amino acid side chains responsible for receptor interaction. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is complementary to CD and is particularly sensitive to β-sheet structures. nih.gov The technique analyzes the vibrational frequencies of the peptide backbone, primarily the amide I band (C=O stretching). The position of the amide I band is indicative of the secondary structure; for example, β-sheets typically show a strong absorption band in the 1620-1640 cm⁻¹ range. youtube.com

| Spectroscopic Technique | Structural Information Provided | Characteristic Signals for Key Structures |

|---|---|---|

| NMR Spectroscopy | Atomic-level 3D structure, inter-proton distances, dihedral angles | Specific NOE patterns for β-turns (e.g., strong dαN(i, i+1) for Type II) |

| Circular Dichroism (CD) | Overall secondary structure content (α-helix, β-sheet, turns, PPII) | β-turn: Negative band ~200 nm, positive band ~220-230 nm. PPII Helix: Strong negative band ~206 nm, weak positive band ~228 nm. nih.gov |

| FTIR Spectroscopy | Secondary structure, particularly sensitive to β-sheets | β-sheet: Amide I band at 1620-1640 cm⁻¹. β-turn: Amide I band at 1660-1680 cm⁻¹. |

Computational Approaches: Molecular Dynamics Simulations and Quantum Mechanical Calculations for Conformational Landscape Exploration

To complement experimental data, computational methods are employed to explore the full conformational landscape of the peptide.

Quantum Mechanical (QM) Calculations provide a more accurate description of the electronic structure and energies of different conformations. While computationally intensive, QM methods are valuable for calculating the relative energies of different turn types or proline puckers, helping to validate and refine the force fields used in MD simulations.

These computational tools are essential for building a comprehensive model of the peptide's structure and dynamics, bridging the gap between spectroscopic data and biological function.

Analysis of Local Secondary Structures, including Beta-Turns and Proline-Induced Conformations

The specific sequence of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2, with its inclusion of D-amino acids and a di-proline motif, strongly predisposes it to form well-defined local secondary structures, particularly β-turns.

A β-turn is a secondary structure element involving four amino acid residues (designated i to i+3) that causes a reversal in the direction of the peptide chain. These turns are stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. The incorporation of a D-amino acid at the i+1 or i+2 position can stabilize specific turn types. nih.gov For instance, the D-Trp-Phe segment is a likely candidate for inducing a β-turn, which is a common feature in many bioactive peptides. The presence of D-amino acids in tachykinin antagonists has been shown to be crucial for their activity. nih.gov

| β-Turn Type | φ(i+1), ψ(i+1) | φ(i+2), ψ(i+2) | Common Residues at (i+1), (i+2) |

|---|---|---|---|

| Type I | -60°, -30° | -90°, 0° | Any non-Pro |

| Type I' | 60°, 30° | 90°, 0° | (D-amino acid), Any |

| Type II | -60°, 120° | 80°, 0° | Pro, Gly |

| Type II' | 60°, -120° | -80°, 0° | (D-amino acid), Gly |

Idealized dihedral angles for common β-turn types. The presence of D-amino acids (like D-Trp and D-Pro) favors the formation of inverse turns (Type I' and II').

Correlation between Peptide Conformation and its Biological Activity at the NK-2 Receptor

The potent and selective antagonist activity of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 at the NK-2 receptor is a direct consequence of its specific three-dimensional conformation. Endogenous tachykinin peptides like Neurokinin A (NKA) possess a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH₂) that is required for receptor activation. unifi.itu-strasbg.fr Antagonists are often designed by modifying this sequence to create molecules that can bind to the receptor but cannot induce the conformational change necessary for activation.

The introduction of multiple D-tryptophan residues into NKA-derived sequences is a proven strategy for creating potent and selective NK-2 antagonists. nih.govnih.gov The D-Trp residues are critical for both receptor affinity and selectivity. nih.gov In the target peptide, the D-Trp and Phe residues are key pharmacophoric elements that likely mimic the interactions of the C-terminal Phe in NKA.

The rigid conformation imposed by the D-Pro-Pro sequence and the probable β-turn at the D-Trp-Phe segment serves to orient the side chains of Arg, D-Trp, Phe, and Nle in a precise spatial arrangement. This "bioactive conformation" fits into the binding pocket of the NK-2 receptor, but its rigidity prevents the receptor from transitioning to its active state. mdpi.com The extended, turn-like structure allows the peptide to occupy the orthosteric binding site, effectively blocking the endogenous ligand, NKA, from binding and activating the receptor. u-strasbg.frnih.gov Therefore, the combination of specific pharmacophoric residues (D-Trp, Phe) and a constrained backbone conformation (induced by D-Pro-Pro) is the structural basis for the peptide's function as an NK-2 receptor antagonist.

Advanced Peptide Design and Engineering Inspired by Boc Arg Ala D Trp Phe D Pro Pro Nle Nh2

Strategies for Modulating Receptor Selectivity and Potency through Chemical Modifications

The modulation of receptor selectivity and potency is a cornerstone of peptide-based drug design. The transformation of an endogenous peptide agonist into a potent antagonist is often achieved through systematic chemical modifications that alter the peptide's conformation, receptor-binding interactions, and resistance to degradation.

Early structure-activity relationship (SAR) studies on Substance P (SP) revealed that its C-terminal region is crucial for receptor activation. mdpi.com Consequently, modifications to this region have been a primary focus for developing antagonists. The C-terminal amide, for instance, is generally considered essential for the agonist activity of natural tachykinins. nih.govacs.org Its presence in antagonist designs like Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 is critical for maintaining high affinity for the receptor. nih.gov

Systematic replacement of L-amino acids with their D-enantiomers at specific positions is a powerful strategy to convert agonists into antagonists. nih.govnih.gov For example, multiple D-amino acid substitutions in the C-terminal sequence of SP are known to yield potent antagonists. nih.gov The presence of D-Trp and D-Pro in the subject peptide is a direct application of this principle. These substitutions can disrupt the native peptide conformation required for receptor activation while promoting a new conformation that favors high-affinity binding and competitive antagonism. nih.gov

The table below illustrates how modifications to a parent peptide sequence can dramatically alter its potency and selectivity, drawing from research on related neurokinin antagonists.

| Compound/Modification | Sequence | Receptor Affinity (pA2) | Agonist/Antagonist Profile |

| Parent Agonist | Substance P (SP) | N/A | Full Agonist |

| D-Amino Acid Substituted Antagonist | [D-Pro², D-Trp⁷,⁹]-SP | 6.1 | Competitive Antagonist |

| N-Terminal Protected Analogue | [Boc-D-Pro⁴, D-Phe⁷,⁸, Sar⁹, D-Met¹¹]-SP(4-11) | Active on spinal cord | Antagonist |

Note: Data is illustrative of principles from related neurokinin antagonists. pA2 is a measure of antagonist potency.

Design of Constrained Peptide Analogues and Peptidomimetics to Improve Receptor Binding and In Vitro Stability

A major challenge in peptide therapeutics is their inherent flexibility and susceptibility to proteolytic degradation. To overcome these limitations, chemists employ strategies to create more rigid, conformationally constrained analogues and peptidomimetics. These approaches aim to lock the peptide into its bioactive conformation, thereby increasing receptor affinity and improving stability.

The inclusion of a D-Pro-Pro sequence in Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 is a key design feature that introduces a significant conformational constraint. Proline residues, due to their cyclic side chain, restrict the rotational freedom of the peptide backbone. A D-Pro-L-Pro motif, in particular, is known to induce stable β-turn structures, which are common recognition motifs in peptide-protein interactions. This pre-organization of the peptide into a specific shape reduces the entropic penalty of binding to its receptor, often leading to higher affinity.

Another effective strategy is cyclization, where the linear peptide backbone is constrained by forming a covalent bond between the N- and C-termini or between amino acid side chains. Cyclic peptides, such as the NK-2 antagonist cyclo[Gln-Trp-Phe-Gly-Leu-Met], often exhibit enhanced selectivity and metabolic stability compared to their linear counterparts. nih.gov This is because the cyclic structure protects against degradation by exopeptidases and restricts the molecule to a limited set of conformations, one of which is optimized for receptor binding.

Peptidomimetics represent a further step in this design philosophy. They are small molecules designed to mimic the essential structural features of a peptide's pharmacophore—the specific arrangement of atoms responsible for its biological activity. This approach can lead to compounds with improved oral bioavailability and metabolic stability. The design of peptidomimetics often starts from the three-dimensional structure of a potent peptide ligand, identifying the key side chains and their spatial orientation to create a non-peptide scaffold that mimics this arrangement.

The following table summarizes strategies used to enhance peptide stability and receptor binding, with examples from the broader field of neurokinin research.

| Strategy | Example Compound/Motif | Primary Advantage(s) |

| Conformational Constraint | D-Pro-Pro sequence | Induces β-turn, pre-organizes for binding |

| Cyclization | cyclo[Gln-Trp-Phe-Gly-Leu-Met] | Increased stability, enhanced selectivity |

| Peptidomimetic Design | Non-peptide scaffolds | Improved oral bioavailability, high stability |

Exploitation of D-Amino Acids and Unnatural Amino Acids in Developing Next-Generation Neurokinin Antagonists

The incorporation of non-proteinogenic amino acids, including D-amino acids and other unnatural analogues, is a powerful tool for optimizing peptide-based therapeutics. These modifications are central to the design of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 and are critical for developing next-generation neurokinin antagonists with superior pharmacological properties.

D-Amino Acids: As previously mentioned, the substitution of L-amino acids with their D-isomers is a well-established method for converting substance P agonists into antagonists. nih.govnih.gov The presence of D-Trp at position 4 and D-Pro at position 6 in the subject peptide is a classic example. D-amino acids are not recognized by the host's proteolytic enzymes, which are stereospecific for L-amino acids. This enzymatic resistance significantly increases the in vivo half-life of the peptide. Furthermore, the altered stereochemistry at the α-carbon induces local conformational changes in the peptide backbone, which can disrupt the binding mode required for agonism and promote a conformation favorable for antagonism. nih.gov Studies on SP analogues have shown that multiple D-Trp substitutions can lead to potent antagonist activity. nih.gov

Unnatural Amino Acids: The replacement of methionine (Met) with norleucine (Nle) at the C-terminus is another critical modification in Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2. The C-terminal Met residue in Substance P is susceptible to oxidation, where the sulfur atom is converted to a sulfoxide. This chemical modification can lead to a significant loss of biological activity. Norleucine is an isostere of methionine, meaning it has a similar size and hydrophobicity, but it lacks the easily oxidizable sulfur atom. nih.gov By replacing Met with Nle, the resulting peptide analogue exhibits enhanced chemical stability without a significant loss of receptor affinity, making it a more robust candidate for therapeutic development.

The strategic use of these non-standard building blocks allows for the fine-tuning of a peptide's pharmacological profile, leading to compounds with enhanced potency, selectivity, and stability.

This table highlights the impact of incorporating D-amino and unnatural amino acids in peptide design.

| Modification | Example Amino Acid | Rationale for Inclusion | Outcome |

| Stereoisomer Substitution | D-Tryptophan (D-Trp) | Induce antagonist conformation, increase proteolytic stability | Conversion from agonist to antagonist, longer half-life |

| Stereoisomer Substitution | D-Proline (D-Pro) | Induce specific secondary structures (β-turns), enhance stability | Increased receptor affinity and stability |

| Isosteric Replacement | Norleucine (Nle) | Replace oxidation-prone Methionine | Improved chemical stability, retained potency |

Conclusion and Future Research Directions in Neurokinin Antagonist Design

Summary of Academic Contributions and Identified Knowledge Gaps for Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2

A thorough search of scientific databases yields no specific academic papers, clinical trials, or detailed pharmacological profiles for Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2. The academic contributions to this particular compound are, therefore, effectively nonexistent in the public domain.

This lack of information constitutes a significant knowledge gap. The core of this gap is the absence of empirical data on the compound's binding affinity for the NK1 receptor, its functional activity (i.e., whether it acts as an agonist, antagonist, or has another effect), its selectivity for NK1 over other neurokinin receptors (NK2, NK3), and its metabolic stability.

The design of the peptide incorporates features common to bioactive peptides, as detailed in the table below, which are known from research on other compounds to influence pharmacological properties. However, without direct experimental validation, the actual contribution of these features in this specific arrangement remains purely speculative.

| Structural Feature | Common Rationale in Peptide Design | Knowledge Gap for the Specific Compound |

| Boc- (tert-Butyloxycarbonyl) | N-terminal protecting group to prevent degradation by aminopeptidases. | The precise impact on receptor interaction and overall bioavailability is unknown. |

| D-Amino Acids (D-Trp, D-Pro) | Enhance stability against enzymatic degradation and can induce specific conformational folds (e.g., beta-turns) favorable for receptor binding. | The specific conformational constraints induced and their effect on NK1 receptor affinity have not been determined. |

| Pro-Pro Sequence | Induces rigidity and can promote a specific secondary structure, often a turn, which can be crucial for receptor recognition. | The exact three-dimensional structure adopted by this dipeptide within the octapeptide sequence is uncharacterized. |

| Nle (Norleucine) | An isosteric replacement for Methionine, avoiding oxidation issues that can lead to loss of activity. | While a common substitution, its influence on the potency and selectivity of this specific antagonist is not documented. |

| C-terminal Amidation (-NH2) | Increases resistance to carboxypeptidases and can mimic the native peptide structure, often enhancing binding affinity. | The contribution of the C-terminal amide to the binding affinity and functional activity for this peptide has not been quantified. |

Prospective Avenues for Further Structural Optimization and Functional Characterization

The uncharacterized nature of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 means that the field is wide open for foundational research. A systematic approach to its study would provide valuable data.

Functional Characterization: The first essential step would be to synthesize the peptide and perform in vitro assays to determine its biological activity. Key studies would include:

Receptor Binding Assays: To quantify the binding affinity (Ki or IC50 values) for human and other species' NK1 receptors.

Functional Assays: To measure the compound's ability to inhibit Substance P-induced signaling (e.g., calcium mobilization or inositol (B14025) phosphate (B84403) accumulation), confirming its antagonist properties and potency (pA2 or IC50 values).

Selectivity Profiling: To assess its binding and functional activity at NK2 and NK3 receptors to determine its selectivity profile.

Structural Optimization: Based on initial findings, several avenues for structural optimization could be explored to potentially enhance potency, selectivity, and pharmacokinetic properties.

Alanine (B10760859) Scanning: Systematically replacing each amino acid (except Boc and the D-residues which are likely key for stability/conformation) with Alanine to identify key residues responsible for receptor interaction.

Conformational Studies: Utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to determine the solution structure of the peptide. This would help understand the spatial arrangement of key pharmacophoric groups, such as the aromatic rings of D-Trp and Phe.

Modification of Key Residues: Based on SAR data, modifications could be introduced. For instance, substituting the Phenylalanine or Tryptophan residues with non-natural amino acids could probe interactions within the receptor's binding pocket. The Arginine residue, which is often crucial for affinity, could also be a target for modification.

Broader Implications for Peptide-Based Ligand Design and Therapeutic Development

Investigating a novel peptide scaffold like Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2, even if it proves to be sub-optimal, would contribute to the broader field of peptide-based drug design. The structure-activity relationship data generated would add to the collective knowledge of designing ligands for G-protein coupled receptors (GPCRs) like the NK1 receptor.

The incorporation of multiple D-amino acids and a Pro-Pro motif makes this peptide an interesting candidate for studying conformational rigidity. Understanding how this specific combination of elements influences the peptide's structure and function could provide a new template for designing peptidomimetics with improved stability and oral bioavailability—a major hurdle in peptide therapeutic development.

Ultimately, the study of this and similar uncharacterized neurokinin antagonist candidates is essential. It could lead to the discovery of novel chemical entities with unique pharmacological profiles, potentially offering advantages over existing non-peptide antagonists for treating conditions like chemotherapy-induced nausea and vomiting, pain, and inflammation. The current void in the literature for Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 represents a clear call for foundational research to unlock its potential contributions to medicinal chemistry and therapeutic innovation.

Q & A

Q. Q1. What are the critical steps for synthesizing Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 with high purity?

Methodological Answer: Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key considerations include:

- Resin selection : Use Rink amide resin to ensure C-terminal amidation.

- D-amino acid incorporation : Activate D-Trp and D-Pro with coupling agents like HBTU/HOBt to minimize racemization .

- Boc protection : Apply Boc groups for the N-terminal arginine to prevent side reactions during deprotection.

- Cleavage and purification : Use TFA-based cleavage cocktails (e.g., TFA:thioanisole:water:EDT, 92.5:5:2.5:2.5) and purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Q2. How can researchers validate the structural integrity of this peptide post-synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) with <1 Da deviation.

- Circular dichroism (CD) : Verify secondary structure compatibility, especially for D-amino acid regions.

- NMR spectroscopy : Assign proton signals for backbone and side chains to detect chiral inversion or misincorporation .

Q. Q3. What in vitro assays are suitable for initial bioactivity screening of this peptide?

Methodological Answer:

- Receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs).

- Cell viability assays : Test cytotoxicity via MTT or ATP-luminescence in relevant cell lines.

- Functional assays : Monitor second messengers (cAMP, Ca²⁺) using FRET-based biosensors .

Advanced Research Questions

Q. Q4. How should researchers design experiments to resolve contradictory bioactivity data across studies?

Methodological Answer:

- Controlled replication : Repeat assays under identical conditions (temperature, pH, cell passage number) to rule out procedural variability .

- Orthogonal validation : Use alternative methods (e.g., SPR vs. radioligand binding) to confirm results.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets; report p-values and effect sizes with confidence intervals .

Q. Q5. What strategies optimize the pharmacokinetic properties of this peptide for in vivo studies?

Methodological Answer:

- Stability enhancement : Incorporate Nle (Norleucine) at the C-terminus to resist carboxypeptidase degradation.

- Half-life extension : Conjugate polyethylene glycol (PEG) or serum albumin-binding motifs.

- Biodistribution profiling : Use radiolabeled (³H or ¹²⁵I) peptide and track accumulation in target tissues via autoradiography .

Q. Q6. How can computational modeling validate the peptide’s target specificity and binding dynamics?

Methodological Answer:

- Molecular docking : Simulate interactions with homology models of target receptors (e.g., using AutoDock Vina or Schrödinger Suite).

- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD <2 Å).

- Free energy calculations : Use MM-GBSA to estimate binding affinity (ΔG) and compare with experimental IC₅₀ values .

Q. Q7. What experimental controls are essential to mitigate bias in preclinical studies of this peptide?

Methodological Answer:

- Blinding : Assign peptide and vehicle treatments randomly; keep experimenters blinded to group allocations.

- Negative controls : Include scrambled-sequence peptides or receptor knockout models.

- Positive controls : Use established agonists/antagonists (e.g., substance P for neurokinin receptor studies).

- Data transparency : Adhere to NIH guidelines for reporting preclinical data, including raw data deposition in public repositories .

Data Analysis and Reporting

Q. Q8. How should researchers handle missing or outlier data in dose-response experiments?

Methodological Answer:

- Predefined exclusion criteria : Exclude outliers using Grubbs’ test (α=0.05) only if technical errors (e.g., pipetting faults) are documented.

- Imputation methods : For missing data, apply multiple imputation by chained equations (MICE) if <10% of data is missing.

- Sensitivity analysis : Report results with and without outliers to assess robustness .

Q. Q9. What statistical frameworks are recommended for analyzing time-dependent bioactivity of this peptide?

Methodological Answer:

- Mixed-effects models : Account for inter-subject variability in longitudinal studies.

- Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for time-to-event data (e.g., tumor regression).

- Non-linear regression : Fit dose-response curves with variable slope (Hill equation) to estimate EC₅₀ and efficacy .

Comparative and Mechanistic Studies

Q. Q10. How can researchers differentiate this peptide’s mechanism from analogs with similar sequences?

Methodological Answer:

- Alanine scanning : Systematically replace each residue with alanine to identify critical binding/functional residues.

- Epitope mapping : Use hydrogen-deuterium exchange (HDX) MS to compare conformational changes upon receptor binding.

- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify unique signaling pathways .

Q. Q11. What experimental designs elucidate the role of D-amino acids in this peptide’s stability and activity?

Methodological Answer:

- Protease resistance assays : Incubate with trypsin/chymotrypsin and compare degradation rates between D- and L-amino acid variants.

- Circular dichroism (CD) : Assess structural stability under physiological conditions (pH 7.4, 37°C).

- In silico modeling : Predict protease cleavage sites using tools like PeptideCutter .

Reproducibility and Ethical Compliance

Q. Q12. How can researchers ensure reproducibility of peptide synthesis and bioactivity data?

Methodological Answer:

Q. Q13. What ethical guidelines apply to preclinical studies involving this peptide?

Methodological Answer:

- Animal welfare : Follow ARRIVE 2.0 guidelines for in vivo studies, including sample size justification and humane endpoints.

- Institutional approval : Obtain IACUC or ethics committee approval before initiating experiments.

- Data integrity : Avoid selective reporting; pre-register study designs on platforms like Open Science Framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.